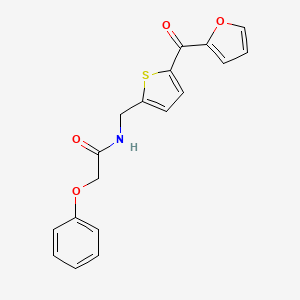

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide

Beschreibung

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that belongs to the family of heterocyclic organic compounds. This compound features a unique molecular structure that includes furan, thiophene, and phenoxyacetamide moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10H,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCTVTMVQZTFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride intermediate, which is then reacted with the appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan and thiophene rings, which are known for their reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the furan and thiophene rings, leading to the formation of corresponding carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol derivative .

Wissenschaftliche Forschungsanwendungen

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential as an enzyme inhibitor, particularly against enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase.

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Vergleich Mit ähnlichen Verbindungen

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be compared with other similar compounds that contain furan and thiophene moieties. Some of these compounds include:

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide: This compound shares a similar structure but has a different functional group, which can lead to variations in its chemical and biological properties.

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide:

The uniqueness of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide lies in its combination of furan, thiophene, and phenoxyacetamide groups, which contribute to its diverse reactivity and wide range of applications.

Biologische Aktivität

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide belongs to the family of heterocyclic organic compounds. The synthesis typically involves the reaction of acyl chlorides with heterocyclic amine derivatives, often using triethylamine as a base to neutralize hydrochloric acid formed during the reaction. The product is purified through recrystallization or column chromatography .

Biological Activity Overview

The biological activity of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

1. Enzyme Inhibition

The compound has shown promising activity against several enzymes, particularly:

- Urease

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

These enzymes play significant roles in various physiological processes, making their inhibition a target for therapeutic intervention in conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Anticancer Activity

Research indicates that N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide exhibits anticancer properties. Its cytotoxic effects have been evaluated against multiple cancer cell lines, demonstrating significant inhibitory concentrations (IC50 values). For instance, in studies involving human glioblastoma U251 and melanoma WM793 cells, the compound displayed IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .

The mechanism of action primarily involves the compound's interaction with specific molecular targets. As an enzyme inhibitor, it binds to active sites on target enzymes, leading to reduced enzymatic activity which can result in therapeutic effects such as neuroprotection or anticancer activity. The presence of furan and thiophene moieties enhances its reactivity and interaction with biological targets .

Comparative Analysis

To better understand the unique properties of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| N-(4-methylthiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide | Contains thiophene moiety | Antitumor activity | 1.61 µg/mL |

| N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole | Similar furan and thiophene structure | Antibacterial activity | Varies |

| N-(5-(furan-2-carbonyl)thiophen-2-yl)methyl)-furan-3-carboxamide | Furan-rich structure | Enzyme inhibition | Not specified |

This table illustrates how variations in structure can influence biological activity and potency against various targets.

Case Studies

Several case studies have highlighted the efficacy of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide:

- Neuroprotection : In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases.

- Antimicrobial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial effects which could lead to new treatments for resistant strains .

- Antitumor Effects : In vivo studies on animal models indicated tumor size reduction when treated with this compound, supporting its role as a potential anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.